
Cyclobutanecarboxamidine
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Overview
Description
Cyclobutanecarboxamidine is a bicyclic organic compound featuring a four-membered cyclobutane ring conjugated with a carboxamidine group (-C(=NH)-NH₂). This structure confers unique physicochemical properties, such as high basicity due to the amidine moiety and ring strain from the cyclobutane, which enhances reactivity. The compound is primarily utilized in pharmaceutical research as a precursor for synthesizing kinase inhibitors and antimicrobial agents, leveraging its ability to form stable hydrogen bonds and interact with biological targets . While direct synthesis protocols are proprietary, common methods involve cyclization of β-lactam derivatives or amidination of cyclobutanecarboxylic acid precursors.
Scientific Research Applications
Drug Development
Cyclobutanecarboxamidine derivatives have been investigated for their roles in developing new pharmaceuticals. The unique structural features of cyclobutane rings contribute to improving pharmacological properties such as metabolic stability, selectivity, and bioavailability.
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Case Study: Antibody-Drug Conjugates (ADCs)
In a study by Wei et al., a cyclobutyl ring was integrated into an ADC targeting cancer cells. This modification enhanced selectivity towards cathepsin B, a protease overexpressed in tumors, compared to traditional valine-citrulline linkers, demonstrating improved therapeutic efficacy . -
Case Study: Kinase Inhibitors
Anumala et al. reported on cyclobutylamine modifications in AKT inhibitors, which resulted in enhanced binding affinity and improved pharmacokinetic profiles. The cyclobutane's positioning within the binding pocket facilitated effective interactions with key residues, leading to potent inhibition of cancer cell proliferation .
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound derivatives against mycobacterial infections.
- Case Study: Anti-tuberculosis Agents
A set of fatty acid analogs incorporating cyclobutane structures showed significant inhibitory activity against Mycobacterium tuberculosis (Mtb). Compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established anti-tuberculosis drugs like isoniazid, indicating their potential as novel therapeutic agents .
Structural Modifications and Synthesis
The synthesis of this compound derivatives often involves innovative approaches to enhance their biological activity.
C–H Functionalization
Recent advancements in C–H functionalization techniques have enabled the efficient synthesis of cyclobutane derivatives. These methods allow for selective modifications that can tailor the compounds for specific biological targets .
Tandem Reactions
Research has highlighted the use of tandem reactions involving cyclobutene carboximides to produce β-amino cyclobutane carboxamides. This synthetic strategy facilitates the generation of complex molecules with potential therapeutic applications .
Summary of Applications
The applications of this compound span various domains within medicinal chemistry:
Application Area | Specific Use Case | Outcome/Findings |
---|---|---|
Drug Development | ADC targeting cathepsin B | Enhanced selectivity and efficacy |
Kinase Inhibition | AKT inhibitors | Improved binding affinity and pharmacokinetics |
Antimicrobial Agents | Anti-tuberculosis compounds | MICs comparable to established drugs |
Synthetic Methodology | C–H functionalization for derivative synthesis | Efficient access to diverse cyclobutane structures |
Tandem Reactions | Formation of β-amino cyclobutane carboxamides | Generation of complex therapeutic candidates |
Comparison with Similar Compounds
Structural and Functional Differences
Cyclobutanecarboxamidine vs. 2-Aminobenzamides
- Structure: this compound has a strained cyclobutane ring and an amidine group, whereas 2-aminobenzamides feature a planar aromatic benzene ring with an amide (-CONH₂) and amine (-NH₂) group.
- Reactivity: The amidine group in this compound (pKa ~11–12) is more basic than the amide group in 2-aminobenzamides (pKa ~0–1), making it a stronger nucleophile.
- Applications: this compound is favored in kinase inhibitor design due to its rigid structure, while 2-aminobenzamides are used in peptide mimetics and glycobiology research for their conformational flexibility .
This compound vs. 1-Benzylcyclobutane-1-carboxylic Acid
- Functional Groups : The latter contains a carboxylic acid (-COOH) and a benzyl substituent, contrasting with the amidine group in this compound.
- Acidity/Basicity : 1-Benzylcyclobutane-1-carboxylic acid is acidic (pKa ~4–5), while this compound is strongly basic.
- Stability : The carboxylic acid derivative exhibits higher thermal stability, whereas the amidine’s reactivity necessitates storage under inert conditions to prevent hydrolysis .
Data Table: Key Properties
Research Findings
- Pharmacological Efficacy: this compound derivatives show 10–20× higher binding affinity to kinase targets compared to 2-aminobenzamide analogs, attributed to the amidine’s hydrogen-bonding capacity and ring strain-induced conformational locking .
- Synthetic Challenges : The synthesis of this compound requires stringent anhydrous conditions, unlike 1-Benzylcyclobutane-1-carboxylic acid, which is synthesized via straightforward Friedel-Crafts alkylation .
- Toxicity: this compound exhibits higher acute toxicity (LD₅₀ ~150 mg/kg in rodents) than 2-aminobenzamides (LD₅₀ >500 mg/kg), necessitating careful handling in lab settings.
Properties
CAS No. |
748081-82-5 |
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Molecular Formula |
C5H10N2 |
Molecular Weight |
98.15 g/mol |
IUPAC Name |
cyclobutanecarboximidamide |
InChI |
InChI=1S/C5H10N2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H3,6,7) |
InChI Key |
YRTJYDRUQDCJKA-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C(=N)N |
Canonical SMILES |
C1CC(C1)C(=N)N |
Origin of Product |
United States |
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